Carboxy-PEG2-sulfonic acid

Descripción

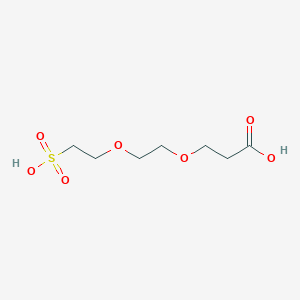

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-[2-(2-sulfoethoxy)ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7S/c8-7(9)1-2-13-3-4-14-5-6-15(10,11)12/h1-6H2,(H,8,9)(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCMYFITHZNSPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCS(=O)(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Carboxy-PEG2-sulfonic acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carboxy-PEG2-sulfonic acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and surface modification. This document details its chemical structure, physicochemical properties, and provides illustrative experimental protocols for its application.

Core Structure and Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal carboxylic acid group and a terminal sulfonic acid group, connected by a two-unit ethylene (B1197577) glycol chain. This unique structure imparts bifunctional reactivity and favorable physicochemical properties.

The carboxylic acid moiety allows for covalent conjugation to primary amine groups on biomolecules such as proteins, peptides, and antibodies, typically through the formation of a stable amide bond. The sulfonic acid group, being a strong acid, is ionized at physiological pH, which significantly enhances the water solubility of the molecule and any conjugate it is a part of.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₇S | [1][2] |

| Molecular Weight | 242.24 g/mol | [2] |

| CAS Number | 1817735-45-7 | [1][2] |

| Appearance | White to off-white solid or viscous liquid | Inferred from similar compounds |

| Solubility | Water soluble | [1] |

| Purity | Typically >95% | [2] |

| Storage | -20°C for long-term storage | [1] |

Estimated Acidic Properties:

-

The carboxylic acid group is expected to have a pKa similar to that of propanoic acid, which is approximately 4.87 [3][4][5][6][7].

-

The sulfonic acid group is a strong acid, and its pKa is estimated to be similar to that of ethanesulfonic acid, which is approximately -1.68 [8][9][10]. This indicates that the sulfonic acid group will be fully deprotonated and negatively charged at physiological pH.

Synthesis and Characterization

While this compound is commercially available from various suppliers, a general synthetic approach for creating heterobifunctional PEG linkers involves a multi-step process. A plausible, though not explicitly cited, synthetic route is outlined below.

Illustrative Synthesis Pathway

A common strategy for synthesizing such bifunctional PEGs involves the protection of one terminus of a PEG diol, functionalization of the other terminus, deprotection, and subsequent functionalization of the first terminus.

References

- 1. This compound, 1817735-45-7 | BroadPharm [broadpharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 6. brainly.com [brainly.com]

- 7. quora.com [quora.com]

- 8. Ethanesulfonic acid - Wikipedia [en.wikipedia.org]

- 9. Page loading... [guidechem.com]

- 10. Ethanedisulfonic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Characterization of Carboxy-PEG2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for Carboxy-PEG2-sulfonic acid. This bifunctional linker molecule, featuring a carboxylic acid and a sulfonic acid moiety connected by a short polyethylene (B3416737) glycol (PEG) chain, is of significant interest in bioconjugation, drug delivery, and surface modification due to its high water solubility and versatile reactive handles.

Synthesis of this compound

While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, a chemically sound multi-step synthesis can be proposed based on established organic chemistry principles, including Williamson ether synthesis and the introduction of sulfonic acid functionalities. This proposed pathway utilizes protecting group strategies to ensure regioselectivity.

The overall synthetic workflow is depicted below:

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate (Intermediate 1)

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), add tert-butyl 3-hydroxypropanoate (1.0 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of 2-(2-chloroethoxy)ethanol (1.1 eq) in anhydrous THF dropwise.

-

The reaction mixture is then heated to reflux and stirred overnight.

-

After cooling to room temperature, the reaction is quenched by the slow addition of water.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield Intermediate 1.

Step 2: Synthesis of tert-Butyl 3-(2-(2-chloroethoxy)ethoxy)propanoate (Intermediate 2)

-

To a solution of Intermediate 1 (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add pyridine (1.5 eq).

-

Thionyl chloride (SOCl₂, 1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 4-6 hours.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water.

-

The organic layer is separated, washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to afford Intermediate 2, which may be used in the next step without further purification.

Step 3: Synthesis of tert-Butyl 3-(2-(2-mercaptoethoxy)ethoxy)propanoate (Intermediate 3)

-

Intermediate 2 (1.0 eq) is dissolved in a suitable solvent such as dimethylformamide (DMF).

-

Sodium hydrosulfide (B80085) (NaSH, 1.5 eq) is added portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The mixture is then poured into water and extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give Intermediate 3.

Step 4: Synthesis of tert-Butyl 3-(2-(2-sulfoethoxy)ethoxy)propanoate (Intermediate 4)

-

Intermediate 3 (1.0 eq) is dissolved in a mixture of acetic acid and water.

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution, 3.0 eq) is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

-

The solvent is removed under reduced pressure to yield the protected this compound (Intermediate 4).

Step 5: Deprotection to Yield this compound

-

Intermediate 4 is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 50% v/v).

-

The solution is stirred at room temperature for 2-4 hours.

-

The solvent and excess TFA are removed under reduced pressure.

-

The crude product is purified by preparative reverse-phase HPLC to yield the final product, this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

Quantitative Data Summary

| Parameter | Value | Reference/Method |

| Molecular Formula | C₇H₁₄O₇S | Calculated |

| Molecular Weight | 242.24 g/mol | Calculated |

| CAS Number | 1817735-45-7 | N/A |

| Appearance | White to off-white solid or viscous oil | Expected |

| Solubility | Soluble in water and polar organic solvents | Expected |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethylene (B1197577) glycol units and the protons adjacent to the carboxylic acid and sulfonic acid groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.6 | Triplet | 2H | -CH₂-COOH |

| ~ 3.2 | Triplet | 2H | -CH₂-SO₃H |

| ~ 3.6-3.8 | Multiplet | 8H | -O-CH₂-CH₂-O- |

| ~ 10-12 | Broad Singlet | 2H | -COOH and -SO₃H |

-

13C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 35 | -CH₂-COOH |

| ~ 50 | -CH₂-SO₃H |

| ~ 65-75 | -O-CH₂-CH₂-O- |

| ~ 175 | -COOH |

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Strong, Broad | O-H stretch (carboxylic acid and sulfonic acid) |

| 2920, 2850 | Medium | C-H stretch (aliphatic) |

| ~ 1710 | Strong | C=O stretch (carboxylic acid) |

| ~ 1200-1000 | Strong | S=O stretch (sulfonic acid) |

| ~ 1100 | Strong | C-O-C stretch (ether) |

2.2.3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is suitable for characterizing this compound.

| m/z (Negative Mode) | Assignment |

| 241.04 | [M-H]⁻ |

| 120.02 | [M-2H]²⁻ |

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): Purity can be assessed using reverse-phase HPLC with a suitable column (e.g., C18) and a mobile phase gradient of water and acetonitrile (B52724) containing an acidic modifier like formic acid or trifluoroacetic acid. The retention time will be specific to the compound under the given conditions.

Applications and Signaling Pathways

This compound is primarily used as a linker in bioconjugation. The carboxylic acid can be activated to react with primary amines (e.g., on proteins or peptides), while the sulfonic acid group enhances water solubility and can be used for further modifications. A common application is in the development of antibody-drug conjugates (ADCs), where the linker connects a cytotoxic drug to an antibody that targets cancer cells.

The following diagram illustrates a simplified workflow for the use of this compound in creating a bioconjugate for targeted drug delivery.

Caption: Bioconjugation workflow using this compound.

By enhancing the solubility and providing a stable linkage, this compound plays a crucial role in improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.

An In-depth Technical Guide to Carboxy-PEG2-sulfonic acid (CAS: 1817735-45-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-PEG2-sulfonic acid is a heterobifunctional linker molecule widely employed in bioconjugation and drug delivery. Its structure, featuring a carboxylic acid group and a sulfonic acid group at opposing ends of a short polyethylene (B3416737) glycol (PEG) spacer, offers distinct chemical functionalities. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use.

The carboxylic acid moiety allows for the straightforward formation of stable amide bonds with primary amines, commonly found in proteins, peptides, and other biomolecules. The sulfonic acid group, being highly acidic and hydrophilic, primarily serves to enhance the aqueous solubility of the molecule and any conjugate it is a part of.[1][2][3] This dual functionality makes this compound a valuable tool in the development of advanced therapeutics, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. Its high water solubility is a key attribute for bioconjugation reactions, which are often performed in aqueous buffers.[1]

| Property | Value | Reference |

| CAS Number | 1817735-45-7 | [1][4][5][6][7][8] |

| Molecular Formula | C7H14O7S | [1][4][5][6] |

| Molecular Weight | 242.24 g/mol | [1][5][6][7] |

| Purity | >95% | [5][7] |

| Appearance | White to off-white solid | |

| Solubility | Water | [1] |

| Storage | -20°C | [1] |

Applications in Drug Development

The primary application of this compound is as a linker in the construction of complex biomolecules.

PROTACs: This molecule is frequently utilized as a PEG-based linker in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length and composition are critical for the proper formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Bioconjugation: The carboxylic acid group can be activated to react with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds. This is a common strategy for attaching small molecule drugs, imaging agents, or other functional moieties to a biological scaffold.[1] The hydrophilic PEG spacer helps to improve the solubility and pharmacokinetic profile of the resulting conjugate.[2]

Chemical Reactivity and Handling

Carboxylic Acid Group: The terminal carboxylic acid can be readily activated using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms an amine-reactive NHS ester, which then efficiently couples with primary amines at physiological pH.[1] Other coupling reagents such as HATU can also be employed.

Sulfonic Acid Group: The sulfonic acid group is a strong acid and is primarily present in its deprotonated, sulfonate form at neutral pH. While it is less commonly used for conjugation compared to the carboxylic acid, it can undergo reactions such as esterification, halogenation, and other nucleophilic substitutions under specific conditions.[1][9] However, detailed experimental protocols for these reactions on this specific molecule are not widely available in the literature.

Experimental Protocols

Amide Bond Formation via EDC/NHS Coupling

This protocol describes a general two-step method for conjugating the carboxylic acid group of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule with a primary amine).

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Amine-containing molecule of interest

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

Step 1: Activation of the Carboxylic Acid Group

-

Dissolve this compound in Activation Buffer at a concentration of 10 mg/mL.

-

Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in either Activation Buffer or anhydrous DMF/DMSO.

-

Add a 2- to 5-fold molar excess of EDC and NHS to the this compound solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 2: Conjugation to the Amine-Containing Molecule

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

Add the activated this compound solution to the amine-containing molecule solution. A 1.1 to 1.5-fold molar excess of the activated linker is typically recommended.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM and incubating for 15 minutes.

Step 3: Purification

-

Purify the conjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography, dialysis, or preparative HPLC.

Quantitative Data for Amide Bond Formation

The choice of coupling reagent can significantly impact the yield and purity of the final conjugate. The following table provides a comparison of common coupling reagents used for forming amide bonds with carboxylated PEG linkers.

| Coupling Reagent System | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| EDC/NHS | > 85% | > 95% | Water-soluble byproducts, mild reaction conditions | Less stable at neutral pH, requires careful pH control |

| HATU | > 90% | > 98% | High efficiency, fast reaction times, low racemization | Higher cost, potential for side reactions if not used correctly |

| DCC/NHS | > 80% | > 95% | High activation efficiency | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration |

Note: The data presented is for general carboxy-PEG linkers and may vary depending on the specific reactants and reaction conditions.

Visualizations

Experimental Workflow for EDC/NHS Coupling

Caption: Workflow for the conjugation of this compound via EDC/NHS chemistry.

PROTAC-Mediated Protein Degradation Pathway

Caption: PROTACs utilize linkers to induce targeted protein degradation via the ubiquitin-proteasome system.

References

- 1. This compound, 1817735-45-7 | BroadPharm [broadpharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. precisepeg.com [precisepeg.com]

- 6. This compound - CD Bioparticles [cd-bioparticles.net]

- 7. This compound, CAS 1817735-45-7 | AxisPharm [axispharm.com]

- 8. This compound - Nordic Biosite [nordicbiosite.com]

- 9. m-PEG5-sulfonic acid, 1807505-35-6 | BroadPharm [broadpharm.com]

Carboxy-PEG2-sulfonic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Molecular and Physicochemical Properties

Carboxy-PEG2-sulfonic acid is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and surface modification applications. Its structure features a short polyethylene (B3416737) glycol (PEG) chain, providing hydrophilicity and a flexible spacer, flanked by a carboxylic acid group and a sulfonic acid group. This dual functionality allows for sequential or orthogonal conjugation strategies, making it a versatile tool in the development of complex biomolecular constructs.

The carboxylic acid terminus can be readily activated to react with primary amines, forming stable amide bonds. The sulfonic acid group, being a strong acid, is deprotonated at physiological pH, imparting a negative charge and further enhancing water solubility.

Molecular and Physicochemical Data

| Property | Value | Source/Rationale |

| Molecular Formula | C₇H₁₄O₇S | --- |

| Molecular Weight | 242.24 g/mol | --- |

| Appearance | White to off-white solid | Vendor Information |

| Solubility | ||

| Water | Soluble | |

| DMSO, DMF | Soluble | |

| pKa (Carboxylic Acid) | ~4.5 | Estimated based on short-chain carboxylic acids[1][2][3] |

| pKa (Sulfonic Acid) | < 0 | Estimated based on alkyl sulfonic acids like ethyl hydrogen sulfate[4][5][6] |

| Stability | Stable under recommended storage conditions (-20°C).[7] Avoid strong oxidizing agents.[5][8] PEG chains can undergo thermal degradation at elevated temperatures.[9][10][11] | General knowledge on PEG and sulfonic acid stability |

Experimental Protocols

The utility of this compound lies in its ability to link different molecular entities. Below are detailed methodologies for common applications.

Protocol 1: Conjugation to a Protein via Amide Bond Formation

This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines (e.g., lysine (B10760008) residues) on a protein using EDC/NHS chemistry.[12][13]

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, pH 6.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

-

Activation of this compound:

-

Dissolve this compound, EDC, and NHS (or Sulfo-NHS) in the Activation Buffer. A 10-fold molar excess of the PEG linker, EDC, and NHS over the protein is a common starting point.

-

Incubate the mixture for 15-30 minutes at room temperature to generate the NHS-activated PEG linker.

-

-

Conjugation:

-

Add the activated this compound solution to the protein solution.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes.

-

Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer for the protein.

-

Characterization: The extent of PEGylation can be analyzed by techniques such as SDS-PAGE (which will show an increase in molecular weight), and mass spectrometry.[14][15][16]

Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles

This protocol outlines the steps to functionalize the surface of nanoparticles bearing primary amine groups with this compound.

Materials:

-

Amine-functionalized nanoparticles

-

This compound

-

EDC and NHS (or Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, pH 6.0

-

Washing Buffer: PBS, pH 7.4

-

Centrifuge

Procedure:

-

Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Activation Buffer.

-

Activation of this compound: Prepare the NHS-activated linker as described in Protocol 1, Step 2.

-

Conjugation:

-

Add the activated this compound solution to the nanoparticle dispersion.

-

Incubate for 2-4 hours at room temperature with continuous mixing.

-

-

Washing:

-

Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

-

Remove the supernatant containing unreacted linker and byproducts.

-

Resuspend the nanoparticles in the Washing Buffer.

-

Repeat the centrifugation and resuspension steps two more times.

-

-

Characterization: Successful surface modification can be confirmed by measuring the change in nanoparticle size and surface charge using Dynamic Light Scattering (DLS) and Zeta Potential analysis.[17][18][19][20][21] An increase in hydrodynamic diameter and a more negative zeta potential are expected.

Visualization of Workflows

General Workflow for Protein Bioconjugation

The following diagram illustrates the key steps in conjugating this compound to a protein.

Caption: Workflow for protein conjugation with this compound.

Logical Relationship in PROTAC Synthesis

This compound is also a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The diagram below shows the logical relationship of the components in a PROTAC molecule.

Caption: Logical components of a PROTAC utilizing a PEG linker.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Page loading... [guidechem.com]

- 5. Cas 540-82-9,ethyl hydrogen sulphate | lookchem [lookchem.com]

- 6. ethyl sulfate [chembk.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ethyl hydrogen sulphate | 540-82-9 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

Carboxy-PEG2-sulfonic acid solubility and stability

An In-depth Technical Guide on the Solubility and Stability of Carboxy-PEG2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional, hydrophilic linker molecule increasingly utilized in bioconjugation, drug delivery, and surface modification.[1][2][3] It belongs to the polyethylene (B3416737) glycol (PEG) family of polymers, which are well-regarded for their biocompatibility, non-immunogenicity, and high water solubility.[4][5] This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, supported by experimental protocols and workflow diagrams to aid researchers in its effective application.

The structure of this compound consists of a short, two-unit polyethylene glycol chain flanked by a carboxylic acid group at one end and a sulfonic acid group at the other.[1] The carboxylic acid terminus allows for covalent conjugation to primary amines on biomolecules like proteins, peptides, or antibodies, typically via activators such as EDC or HATU.[1][6] The sulfonic acid group, a strong acid, enhances aqueous solubility and can participate in reactions like esterification and halogenation.[7][]

| Property | Value | References |

| Chemical Name | This compound | [1][9] |

| Synonyms | 1-sulfo-3,6-dioxanonan-9-oic acid | [] |

| CAS Number | 1817735-45-7 | [1][9] |

| Molecular Formula | C7H14O7S | [1][9] |

| Molecular Weight | 242.24 g/mol | [9] |

| Purity | Typically >95% | [1][9] |

| Appearance | Varies (consult supplier) | - |

| Recommended Storage | -20°C | [1][6] |

Table 1: General Properties of this compound

Solubility Profile

The solubility of a PEG linker is a critical parameter, particularly in drug formulation and bioconjugation, where reactions are often conducted in aqueous media.

Aqueous and Organic Solubility

This compound is characterized by its high solubility in water.[1][6] This is a result of the hydrophilic nature of the polyethylene glycol backbone and the presence of two highly polar functional groups: the carboxylic acid and the sulfonic acid.[2][7] The sulfonic acid moiety, in particular, significantly contributes to the compound's heightened solubility in aqueous solutions.[7]

While specific quantitative solubility data (e.g., in mg/mL) for this compound is not extensively published, the general solubility trends for short-chain PEG derivatives provide valuable insights. The solubility of PEGs in water generally decreases as their molecular weight increases.[10] Given its low molecular weight, this compound is expected to be freely soluble in water and many polar organic solvents.

| Solvent | Solubility | Comments | References |

| Water | Soluble | The hydrophilic PEG chain and terminal acid groups confer high aqueous solubility. | [1][6] |

| Aqueous Buffers (e.g., PBS) | Soluble | Expected to be highly soluble under typical physiological pH conditions. | [11] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | PEGs are generally soluble in DMSO. | [10] |

| Methanol | Soluble | PEGs are generally soluble in methanol. | [10] |

| Tetrahydrofuran (THF) | Soluble | PEGs are generally soluble in THF. | [10] |

| Chloroform | Soluble | PEGs are generally soluble in chloroform. | [10] |

Table 2: Qualitative Solubility of this compound and Related PEG Derivatives

Factors Affecting Solubility

-

Temperature : For some short PEG chains, an increase in temperature can lead to dehydration of the PEG chain, resulting in decreased aqueous solubility.[4][12] This phenomenon is known as the lower critical solution temperature (LCST) behavior, though it is more pronounced for longer PEG chains.

-

pH : The ionization state of the carboxylic acid (pKa ~3-4) and sulfonic acid (pKa < 0) groups is pH-dependent. At physiological pH (~7.4), both groups will be deprotonated and negatively charged, which enhances electrostatic interactions with water and promotes high solubility.

-

Salt Concentration : High concentrations of salts can influence the solubility of PEGs, a principle utilized in PEG precipitation methods for purifying proteins and DNA.[13]

Stability Profile

Understanding the chemical stability of this compound is crucial for its proper storage, handling, and application, ensuring the integrity of the linker and any resulting conjugates. The primary degradation pathway for PEGs is oxidation.[14]

Oxidative Degradation

Polyethylene glycols are susceptible to oxidative degradation, a process that can be initiated by exposure to oxygen, elevated temperatures, and light.[15][16][17] This degradation is a free-radical chain reaction that occurs at the ether linkages of the PEG backbone.[14]

-

Mechanism : The process involves the formation of ether hydroperoxides, which then decompose to form various degradation products.[14][18]

-

Degradation Products : Common products of PEG oxidation include aldehydes (e.g., formaldehyde), and carboxylates (e.g., formic acid, glycolic acid).[14][19] The formation of these acidic byproducts can lead to a decrease in the pH of the solution over time.[17]

-

Catalysts : The presence of transition metal ions (e.g., iron) can catalyze oxidative degradation.[14]

Hydrolytic and Enzymatic Stability

-

Hydrolysis : The ether backbone of PEG is generally stable against hydrolysis under neutral and mild acidic or basic conditions.[20] Therefore, this compound is expected to be hydrolytically stable for long-term applications.

-

Enzymatic Degradation : The PEG backbone itself is not readily degraded by common mammalian enzymes.[21] However, hydrogels and other materials constructed with PEG derivatives can be rendered biodegradable by incorporating enzyme-cleavable linkages.[22][23] For this compound itself, direct enzymatic degradation is not a primary concern under typical in vitro conditions.

| Factor | Effect on Stability | Key Degradation Products | Mitigation Strategies | References |

| Oxygen | Promotes oxidative degradation via a free-radical mechanism. | Aldehydes, formic acid, peroxides. | Store under an inert atmosphere (e.g., argon, nitrogen). Use airtight containers. | [14][16][17] |

| Temperature | Accelerates oxidative degradation. Elevated temperatures (>70°C) can cause thermal-oxidative degradation. | Ethylene glycol, lower MW PEGs. | Store at recommended low temperatures (-20°C). Avoid repeated freeze-thaw cycles. | [16][17][18] |

| Light | Can initiate and accelerate oxidative degradation. | Aldehydes, formic acid. | Store in light-protected or amber containers. | [17] |

| pH | Extreme pH values may affect long-term stability, but the ether backbone is generally robust. Aging of PEG solutions can lead to a drop in pH. | - | Store in buffered solutions for pH-sensitive applications. Monitor pH over time. | [17] |

| Enzymes | The PEG backbone is generally resistant to enzymatic cleavage in vivo. | - | Not a primary concern for the linker itself. | [21] |

Table 3: Factors Influencing the Stability of Polyethylene Glycol (PEG) Derivatives

Experimental Protocols

Detailed experimental procedures are essential for accurately characterizing the properties of this compound.

Protocol: Determination of Apparent Solubility

This protocol is adapted from PEG precipitation methods and can be used to determine the concentration at which a compound becomes insoluble in a given solvent system.[11][24]

-

Preparation of Stock Solutions :

-

Prepare a high-concentration stock solution of this compound (e.g., 100 mg/mL) in the primary solvent (e.g., deionized water).

-

Prepare a series of solutions with varying concentrations of a precipitant (e.g., a high-salt buffer or a miscible organic solvent like acetone).

-

-

Titration and Incubation :

-

In a 96-well microplate, add a fixed volume of the this compound stock solution to each well.[24]

-

Add increasing volumes of the precipitant solution to the wells, creating a concentration gradient. Adjust the final volume to be equal in all wells using the primary solvent.

-

Seal the plate and incubate at a controlled temperature (e.g., 4°C or 25°C) for a set period (e.g., 2-48 hours) to allow equilibrium to be reached.[25]

-

-

Analysis :

-

After incubation, visually inspect each well for the presence of a precipitate.

-

Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the solute remaining in the supernatant using a suitable analytical method (e.g., HPLC with a Charged Aerosol Detector (CAD), as PEG lacks a strong UV chromophore).[26]

-

The apparent solubility is the concentration of the solute in the last clear well before precipitation is observed.

-

Protocol: Assessment of Stability (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

-

Sample Preparation :

-

Prepare solutions of this compound (e.g., 10 mg/mL) in relevant aqueous buffers (e.g., pH 4, 7, 9).

-

-

Stress Conditions :

-

Oxidative Stress : Add a low concentration of hydrogen peroxide (e.g., 0.1% - 3% H₂O₂) to the sample solution and incubate at room temperature.[20]

-

Thermal Stress : Incubate sample solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) in both light-exposed and light-protected conditions.[17]

-

Hydrolytic Stress : Incubate sample solutions in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature or elevated temperature.

-

-

Time-Point Analysis :

-

At various time points (e.g., 0, 24, 48, 96, 192 hours), withdraw an aliquot from each stressed sample.[15]

-

Quench the degradation reaction if necessary (e.g., by neutralizing pH or diluting into a stable mobile phase).

-

-

Analytical Method :

-

Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Charged Aerosol Detection (CAD).[26][27]

-

Compare the chromatograms of stressed samples to the time-zero (unstressed) sample.

-

Quantify the decrease in the parent peak area and the increase in any degradation product peaks.

-

Use MS to identify the molecular weights of degradation products to elucidate the degradation pathway.[15]

-

Mandatory Visualizations

Diagrams of Workflows and Relationships

Caption: General workflow for bioconjugation using this compound.

Caption: Key factors leading to the oxidative degradation of PEG structures.

Caption: Experimental workflow for determining apparent solubility.

Caption: Experimental workflow for a forced degradation stability study.

References

- 1. This compound, 1817735-45-7 | BroadPharm [broadpharm.com]

- 2. Carboxy-PEG-sulfonic acid | AxisPharm [axispharm.com]

- 3. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]

- 4. Soft Nanotubes Derivatized with Short PEG Chains for Thermally Controllable Extraction and Separation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. polysciences.com [polysciences.com]

- 6. Carboxy-PEG4-sulfonic acid, 1817735-25-3 | BroadPharm [broadpharm.com]

- 7. precisepeg.com [precisepeg.com]

- 9. precisepeg.com [precisepeg.com]

- 10. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. A new method for the determination of critical polyethylene glycol concentration for selective precipitation of DNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. par.nsf.gov [par.nsf.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. hamptonresearch.com [hamptonresearch.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 23. research-portal.uu.nl [research-portal.uu.nl]

- 24. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. tools.thermofisher.com [tools.thermofisher.com]

- 27. researchgate.net [researchgate.net]

In-depth Technical Guide: Carboxy-PEG2-sulfonic Acid Safety Profile

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the safety profile of Carboxy-PEG2-sulfonic acid (CAS No: 1817735-45-7). Due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS), this guide is based on general knowledge of similar polyethylene (B3416737) glycol (PEG) and sulfonic acid-containing compounds, and information typically required under hazard communication standards. The data presented is illustrative and should be confirmed with a substance-specific SDS from the manufacturer.

Core Physicochemical and Safety Data

Quantitative safety and property data are critical for risk assessment in a laboratory or drug development setting. The following tables summarize expected data points for this compound.

Physicochemical Properties

| Property | Value | Source / Comments |

| CAS Number | 1817735-45-7 | [1] |

| Molecular Formula | C₇H₁₄O₇S | [1] |

| Molecular Weight | 242.24 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in water | [1] |

| Storage Temperature | -20°C | [1] |

| Purity | >96% | [1] |

Toxicological Summary (Hypothetical Data)

Toxicological data for this specific compound is not publicly available. The following represents typical data points found in an SDS for a novel chemical of this class and should not be considered factual.

| Test | Endpoint | Value | Species | Protocol |

| Acute Oral Toxicity | LD₅₀ | > 2000 mg/kg | Rat | OECD 423 |

| Skin Corrosion/Irritation | Irritation Score | Non-irritating | Rabbit | OECD 404 |

| Serious Eye Damage/Irritation | Irritation Score | Mild irritant | Rabbit | OECD 405 |

| In Vitro Mutagenicity (Ames Test) | Result | Non-mutagenic | S. typhimurium | OECD 471 |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of safety data. Below are summaries of standard protocols relevant to the toxicological data cited above.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the LD₅₀ after a single oral dose. The procedure involves:

-

Animal Selection: Typically, female rats are used.

-

Dosing: A single dose is administered to a small group of animals (e.g., 3 animals). The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Stepwise Procedure: Depending on the outcome (survival or death), the dose for the next group of animals is increased or decreased. This continues until the criteria for a specific hazard classification are met.

Skin Irritation - OECD 404

This protocol assesses the potential of a substance to cause skin irritation.

-

Animal Selection: A single albino rabbit is typically used for the initial test.

-

Application: A 0.5 g or 0.5 mL sample of the test substance is applied to a small patch of shaved skin.

-

Exposure: The substance is held in contact with the skin under a gauze patch for a defined period, usually 4 hours.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The reactions are scored, and the average score determines the irritation classification.

Visualized Workflows and Relationships

Diagrams provide a clear, at-a-glance understanding of complex processes and logical flows.

Caption: GHS Hazard Classification Workflow.

This diagram illustrates the process of classifying a chemical like this compound according to the Globally Harmonized System (GHS). It begins with data acquisition, moves to hazard identification, and culminates in the generation of a Safety Data Sheet and risk management recommendations.

Caption: Laboratory Spill Response Protocol.

This flowchart outlines the critical steps for safely managing a laboratory spill of this compound, emphasizing assessment, personal protection, containment, and proper disposal.

References

In-depth Technical Guide: Carboxy-PEG2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action of Carboxy-PEG2-sulfonic acid

This compound is a heterobifunctional crosslinker whose mechanism of action is rooted in its chemical structure, enabling the conjugation of various molecules and the modification of surfaces. It does not possess a pharmacological mechanism of action in the traditional sense but rather serves as a versatile tool in bioconjugation, drug delivery, and materials science. Its functionality is derived from three key components: a carboxyl group, a short polyethylene (B3416737) glycol (PEG) spacer, and a sulfonic acid group.

The primary mechanism of action involves the formation of a stable amide bond between the carboxyl group and a primary amine on a target molecule. This reaction is typically facilitated by carbodiimide (B86325) chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester. This activated ester subsequently reacts with a primary amine on a biomolecule, nanoparticle, or surface to form a covalent amide linkage, releasing the NHS leaving group.

The polyethylene glycol (PEG) spacer (in this case, with two ethylene (B1197577) glycol units) serves to enhance the water solubility of the linker and the resulting conjugate. This hydrophilic spacer can also provide flexibility and reduce steric hindrance between the conjugated molecules.

The terminal sulfonic acid group is a strong acid that is deprotonated at physiological pH, conferring a permanent negative charge to the molecule. This feature enhances the hydrophilicity of the linker and can be leveraged to modulate the electrostatic properties of the modified molecule or surface. For instance, it can be used to increase the negative surface charge of nanoparticles, which can improve their colloidal stability and influence their interaction with biological systems.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1817735-45-7 | [Commercial Supplier Data] |

| Molecular Formula | C₇H₁₄O₇S | [Commercial Supplier Data] |

| Molecular Weight | 242.24 g/mol | [Commercial Supplier Data] |

| Purity | Typically ≥95% | [Commercial Supplier Data] |

| Solubility | Water, DMF, DMSO | [Commercial Supplier Data] |

Table 2: Comparison of Coupling Chemistries for Carboxyl-to-Amine Conjugation

| Coupling Reagent System | Typical Yield (%) | Key Advantages | Key Disadvantages |

| EDC/NHS | >85% | Water-soluble byproducts, mild reaction conditions. | Less stable at neutral pH, requires careful pH control. |

| HATU | >90% | High efficiency, fast reaction times, low racemization. | Higher cost, potential for side reactions if not used correctly. |

| DCC/NHS | >80% | High activation efficiency. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. |

Note: Yields are typical and can vary depending on the specific reactants and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Coupling of this compound to a Protein

This protocol describes the conjugation of this compound to a protein containing accessible primary amine groups (e.g., lysine (B10760008) residues).

Materials:

-

This compound

-

Protein of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.

-

Dissolve the this compound in Activation Buffer to a desired concentration (e.g., 10-20 mg/mL).

-

Prepare the protein solution in the Coupling Buffer.

-

-

Activation of this compound:

-

To the this compound solution, add a 2- to 5-fold molar excess of both EDC and NHS from the stock solutions.

-

Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

-

-

Conjugation to the Protein:

-

Adjust the pH of the activated linker solution to 7.2-7.5 by adding Coupling Buffer.

-

Immediately add the protein solution to the activated linker solution. A 1.1 to 1.5-fold molar excess of the activated linker is typically used relative to the protein.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

-

-

Purification:

-

Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

-

-

Characterization:

-

Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy.

-

Mandatory Visualization

Applications of PEG Linkers in Biotechnology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are indispensable tools in modern biotechnology and pharmaceutical development. These versatile, synthetic polymers, composed of repeating ethylene (B1197577) oxide units, serve as flexible spacers to connect various molecular entities, including small molecule drugs, proteins, peptides, and nanoparticles.[1][2] The process of covalently attaching PEG chains to a molecule, known as PEGylation, has revolutionized drug delivery and biomacromolecule engineering.[3] This guide provides a comprehensive technical overview of the core applications of PEG linkers, focusing on their impact on pharmacokinetics, solubility, and immunogenicity, and offers detailed experimental protocols and visual workflows to aid researchers in their practical application.

The primary benefits of utilizing PEG linkers stem from their unique physicochemical properties. They are highly soluble in aqueous solutions, biocompatible, and generally non-toxic and non-immunogenic.[][5] By conjugating a therapeutic molecule with a PEG linker, its hydrodynamic radius is effectively increased. This "molecular shield" offers several advantages: it can protect the molecule from enzymatic degradation, reduce renal clearance, and mask epitopes to minimize recognition by the immune system.[3][6] Consequently, PEGylation can significantly extend the circulating half-life of a drug, allowing for less frequent dosing and improved patient compliance.[7]

Core Applications of PEG Linkers

The versatility of PEG linkers has led to their widespread application across various fields of biotechnology.[8]

Enhancing Pharmacokinetics of Therapeutic Proteins and Peptides

One of the most significant applications of PEG linkers is the extension of the in-vivo half-life of therapeutic proteins and peptides.[3] By increasing the hydrodynamic volume of the molecule, PEGylation reduces the rate of glomerular filtration in the kidneys, a primary clearance mechanism for smaller proteins.[5] This results in a longer circulation time, sustained therapeutic effect, and a reduced dosing frequency.[7]

Improving Drug Solubility and Stability

Many potent therapeutic molecules are hydrophobic, which limits their formulation and bioavailability in aqueous physiological environments.[] PEG linkers, being highly hydrophilic, can be conjugated to these molecules to significantly enhance their water solubility and stability.[5][6] This improved solubility facilitates drug formulation and administration and can prevent aggregation.[9]

Reducing Immunogenicity of Biologics

Therapeutic proteins, especially those of non-human origin or with modifications, can elicit an immune response, leading to the formation of anti-drug antibodies (ADAs).[10] These ADAs can neutralize the therapeutic effect of the drug and cause adverse reactions. The flexible PEG chains can mask the antigenic epitopes on the protein surface, thereby reducing its recognition by the immune system and lowering the risk of an immunogenic response.[6][11]

Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, PEG linkers are crucial components of Antibody-Drug Conjugates (ADCs).[12][13] ADCs consist of a monoclonal antibody that specifically targets a tumor antigen, a potent cytotoxic payload, and a linker that connects the two.[13] PEG linkers in this context serve multiple purposes: they can enhance the solubility and stability of the ADC, allow for a higher drug-to-antibody ratio (DAR) by preventing aggregation of hydrophobic drug molecules, and provide a defined spacer between the antibody and the payload to ensure proper function of both.[6][12]

Hydrogels for Drug Delivery and Tissue Engineering

PEG derivatives, particularly those with reactive end groups like acrylates (PEGDA), can be crosslinked to form hydrogels.[14][15] These three-dimensional, water-swollen polymer networks are highly biocompatible and can encapsulate therapeutic molecules, from small drugs to large proteins.[15] The release of the encapsulated drug can be controlled by modulating the crosslinking density and molecular weight of the PEG, making PEG hydrogels excellent platforms for sustained and localized drug delivery.[16] They are also widely used as scaffolds in tissue engineering.

Data Presentation: Quantitative Effects of PEGylation

The following tables summarize the quantitative impact of PEGylation on key biopharmaceutical parameters.

Table 1: Enhancement of Drug Half-Life through PEGylation

| Drug/Protein | Unmodified Half-Life | PEGylated Form | PEG Size (kDa) | PEGylated Half-Life | Fold Increase | Reference(s) |

| Filgrastim (G-CSF) | 3.5 hours | Pegfilgrastim | 20 | 15-80 hours | ~4-23 | [14][17] |

| Interferon alfa-2a | 2.3 hours (absorption) | Peginterferon alfa-2a | 40 (branched) | 50 hours (absorption) | ~22 | [12][18] |

| Interferon alfa-2b | 2.3 hours (absorption) | Peginterferon alfa-2b | 12 (linear) | 4.6 hours (absorption) | ~2 | [12][18] |

| α-momorcharin | Not specified | PEG-α-momorcharin | 20 (branched) | Not specified | - | [19] |

Table 2: Improvement of Protein Solubility via PEGylation

| Protein | Initial Solubility | PEGylated Form | PEG Size (kDa) | Improved Solubility | Fold Increase | Reference(s) |

| Lysozyme (B549824) | Not specified | PEGylated Lysozyme | Not specified | Increased by over 11-fold | >11 | [] |

Table 3: Reduction in Immunogenicity with PEGylation

| Drug | Comparator | Condition | Immunogenicity Metric | Result | Reference(s) |

| Certolizumab pegol | Adalimumab | Spondyloarthritis | Anti-drug antibodies (ADAb) | 6 out of 12 (50%) patients on certolizumab pegol developed ADAb, compared to 21 out of 99 (21%) on adalimumab. | [20] |

| Pegfilgrastim | - | Healthy Subjects | Treatment-emergent ADAs | Detected in 28.6-30.0% of participants receiving the biosimilar and 33.3-34.6% receiving the reference product. Most were reactive to PEG. | |

| α-momorcharin | Unmodified α-MMC | Rats | Titer of specific IgG | Approximately one-third of that by α-MMC. | [19] |

Mandatory Visualizations

Logical Relationships and Workflows

Caption: Decision tree for selecting the optimal PEG linker.

Caption: General workflow for Antibody-Drug Conjugate (ADC) development.

Signaling Pathways

Caption: Cellular uptake pathways of PEGylated nanoparticles.

Experimental Protocols

Protocol 1: N-terminal Amine-Specific PEGylation of a Protein

This protocol describes a general method for the site-specific PEGylation of a protein at its N-terminus using a PEG-aldehyde reagent.

Materials:

-

Protein of interest (in a suitable buffer, e.g., PBS, pH 7.4)

-

mPEG-propionaldehyde (mPEG-ALD)

-

Sodium cyanoborohydride (NaCNBH₃)

-

Reaction Buffer (e.g., 100 mM HEPES, pH 7.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)

-

Purification system (e.g., Size Exclusion Chromatography - SEC, or Ion Exchange Chromatography - IEX)

Methodology:

-

Protein Preparation:

-

Buffer exchange the protein into the Reaction Buffer to a final concentration of 2-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction.

-

-

PEGylation Reaction:

-

Dissolve the mPEG-ALD in the Reaction Buffer to create a stock solution.

-

Add the mPEG-ALD solution to the protein solution at a molar excess (e.g., 5- to 20-fold molar excess of PEG over protein). The optimal ratio should be determined empirically.

-

Add sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20 mM.

-

Incubate the reaction mixture at 4°C with gentle stirring for 12-24 hours.

-

-

Reaction Quenching:

-

Add the quenching solution to the reaction mixture to consume any unreacted PEG-aldehyde.

-

Incubate for 1-2 hours at room temperature.

-

-

Purification:

-

Purify the PEGylated protein from unreacted protein and excess PEG reagent using SEC or IEX chromatography.

-

Collect fractions and analyze them by SDS-PAGE to identify the fractions containing the mono-PEGylated protein.

-

-

Characterization:

-

Confirm the extent of PEGylation using SDS-PAGE, which will show an increase in molecular weight for the PEGylated species.

-

Use HPLC (SEC or RP-HPLC) to assess the purity of the final product.

-

Determine the precise location of PEGylation using mass spectrometry-based peptide mapping.[2]

-

Protocol 2: Thiol-Specific PEGylation of an Antibody

This protocol outlines the site-specific PEGylation of an antibody containing a free cysteine residue using a PEG-maleimide reagent.

Materials:

-

Cysteine-containing antibody

-

PEG-Maleimide reagent

-

Reaction Buffer (e.g., Phosphate buffer, pH 6.5-7.0, containing EDTA to prevent disulfide bond formation)

-

Quenching solution (e.g., L-cysteine)

-

Purification system (e.g., Size Exclusion Chromatography)

Methodology:

-

Antibody Preparation:

-

If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like DTT or TCEP, followed by buffer exchange to remove the reducing agent.

-

Buffer exchange the antibody into the Reaction Buffer.

-

-

PEGylation Reaction:

-

Dissolve the PEG-Maleimide reagent in a small amount of organic solvent (e.g., DMSO) and then dilute into the Reaction Buffer.

-

Add the PEG-Maleimide solution to the antibody solution at a 10- to 20-fold molar excess.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Reaction Quenching:

-

Add a molar excess of L-cysteine to the reaction mixture to react with any unreacted maleimide groups.

-

Incubate for 30 minutes.

-

-

Purification:

-

Separate the PEGylated antibody from unreacted components using SEC.

-

-

Characterization:

-

Analyze the purified product by SDS-PAGE and HPLC to confirm PEGylation and assess purity.

-

Use mass spectrometry to confirm the covalent attachment of the PEG-maleimide to the cysteine residue.

-

Protocol 3: Synthesis of PEG-Diacrylate (PEGDA) Hydrogels for Drug Delivery

This protocol describes the fabrication of PEGDA hydrogels via photopolymerization for the encapsulation of a therapeutic agent.

Materials:

-

Poly(ethylene glycol) diacrylate (PEGDA) of desired molecular weight

-

Photoinitiator (e.g., Irgacure 2959)

-

Therapeutic agent to be encapsulated

-

Phosphate-buffered saline (PBS)

-

UV light source (365 nm)

Methodology:

-

Precursor Solution Preparation:

-

Dissolve the therapeutic agent in sterile PBS.

-

Add PEGDA to the solution to the desired final concentration (e.g., 10-20% w/v).

-

Dissolve the photoinitiator in the precursor solution (e.g., 0.05-0.1% w/v). Ensure the photoinitiator is fully dissolved, which may require gentle warming or sonication.

-

-

Hydrogel Formation:

-

Pipette the precursor solution into a mold of the desired shape and size.

-

Expose the solution to UV light (365 nm) for a specified duration (e.g., 5-10 minutes). The exposure time will depend on the photoinitiator concentration, light intensity, and desired hydrogel properties.

-

-

Swelling and Purification:

-

After polymerization, carefully remove the hydrogel from the mold.

-

Immerse the hydrogel in a large volume of PBS to allow it to swell to equilibrium and to leach out any unreacted components.

-

Replace the PBS several times over 24-48 hours.

-

-

Characterization:

-

Determine the swelling ratio by comparing the weight of the swollen hydrogel to its dry weight.

-

Characterize the mechanical properties using techniques such as compression testing.

-

Perform a drug release study by incubating the hydrogel in a known volume of buffer and measuring the concentration of the released drug over time using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Protocol 4: Characterization of PEGylated Proteins by SDS-PAGE

Materials:

-

Polyacrylamide gels (pre-cast or hand-cast)

-

SDS-PAGE running buffer

-

Sample loading buffer (e.g., Laemmli buffer)

-

Protein molecular weight marker

-

PEGylated protein sample and unmodified protein control

-

Coomassie Brilliant Blue or other protein stain

-

Destaining solution

Methodology:

-

Sample Preparation:

-

Mix the protein samples (PEGylated and unmodified) with the sample loading buffer.

-

Heat the samples at 95-100°C for 5 minutes to denature the proteins.

-

-

Gel Electrophoresis:

-

Assemble the electrophoresis apparatus and fill the inner and outer chambers with running buffer.

-

Load the molecular weight marker and the protein samples into the wells of the gel.

-

Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.

-

-

Staining and Destaining:

-

Carefully remove the gel from the cassette and place it in the staining solution.

-

Stain for the recommended time (e.g., 1 hour to overnight for Coomassie).

-

Transfer the gel to the destaining solution and gently agitate until the protein bands are clearly visible against a clear background.

-

-

Analysis:

-

Visualize the gel on a light box or using an imaging system.

-

Compare the migration of the PEGylated protein to the unmodified protein. The PEGylated protein will appear as a band (or a smear, depending on the heterogeneity of PEGylation) at a higher apparent molecular weight.

-

Conclusion

PEG linkers are a cornerstone of modern biopharmaceutical development, offering a powerful and versatile platform to enhance the therapeutic properties of a wide range of molecules. By carefully selecting the appropriate PEG linker and conjugation strategy, researchers can significantly improve the pharmacokinetic profile, solubility, and immunogenicity of drugs, leading to more effective and patient-friendly therapies. The experimental protocols and workflows provided in this guide offer a practical framework for the application of PEG linker technology in a research and development setting. As our understanding of the interplay between PEG architecture and biological systems continues to grow, we can expect even more innovative applications of PEG linkers to emerge, further advancing the field of biotechnology.

References

- 1. Two decades of pegfilgrastim: what have we learned? Where do we go from here? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solubility of Lysozyme in Polyethylene Glycol-Electrolyte Mixtures: The Depletion Interaction and Ion-Specific Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of PEG molecular weight and PEGylation degree on the physical stability of PEGylated lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Table 2, Key Characteristics of Adalimumab, Certolizumab, Etanercept, Golimumab, and Infliximab - Certolizumab Pegol (Cimzia) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. PEGylated drugs in rheumatology—why develop them and do they work? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunogenicity Risk Assessment for PEGylated Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]

- 11. ClinPGx [clinpgx.org]

- 12. Quantitative Evaluation of Protein Solubility in Aqueous Solutions by PEG-Induced Liquid-Liquid Phase Separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Filgrastim - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. go-jsb.co.uk [go-jsb.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. Pegfilgrastim - Wikipedia [en.wikipedia.org]

- 17. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Immunogenicity of subcutaneous TNF inhibitors and its clinical significance in real-life setting in patients with spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. centerforbiosimilars.com [centerforbiosimilars.com]

Methodological & Application

Application Notes and Protocols for Carboxy-PEG2-sulfonic acid Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-PEG2-sulfonic acid is a heterobifunctional linker commonly employed in bioconjugation.[1][2][3] Its unique structure, featuring a carboxylic acid group at one end and a sulfonic acid group at the other, connected by a short polyethylene (B3416737) glycol (PEG) spacer, offers distinct advantages in the modification of biomolecules such as proteins, antibodies, and nanoparticles.[1][2][3]

The carboxylic acid provides a reactive handle for covalent attachment to primary amines (e.g., lysine (B10760008) residues on proteins) through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry (EDC/NHS).[1][4] The sulfonic acid group is a strong acid that is negatively charged at physiological pH, which significantly enhances the hydrophilicity and water solubility of the resulting conjugate.[3] This property is particularly beneficial for preventing aggregation and improving the pharmacokinetic profile of therapeutic proteins and drug delivery systems.[5][6]

These application notes provide a detailed protocol for the bioconjugation of this compound to a model protein (e.g., an antibody) and the subsequent purification and characterization of the conjugate.

Materials and Equipment

Reagents

-

This compound

-

Target protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Dialysis or desalting columns (e.g., Sephadex G-25)

-

Deionized water

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous (if needed to dissolve linker)

Equipment

-

pH meter

-

Magnetic stirrer and stir bars

-

Reaction vials

-

Pipettes and tips

-

Spectrophotometer (for protein concentration determination)

-

SDS-PAGE system

-

HPLC system with a size-exclusion column (SEC-HPLC)

-

Mass spectrometer (optional, for detailed characterization)

Experimental Protocols

This protocol describes a two-step conjugation process, which is generally recommended to improve reaction efficiency and minimize side reactions.

Reagent Preparation

-

Target Protein Solution: Prepare the target protein in the Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the target protein for reaction with the activated linker.

-

This compound Stock Solution: Prepare a 100 mM stock solution of this compound in deionized water or anhydrous DMSO.

-

EDC and NHS/sulfo-NHS Stock Solutions: Freshly prepare 100 mM stock solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.

Activation of this compound

-

In a reaction vial, add the desired volume of this compound stock solution.

-

Add an equimolar amount or a slight excess of NHS/sulfo-NHS stock solution to the linker solution.

-

Add a 1.5 to 2-fold molar excess of EDC stock solution to the mixture.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle stirring. This step activates the carboxyl group of the PEG linker to form a more stable amine-reactive NHS ester.

Conjugation to the Target Protein

-

Add the activated this compound solution to the target protein solution. The molar ratio of the linker to the protein can be varied to control the degree of labeling (see Table 1 for examples).

-

Adjust the pH of the reaction mixture to 7.2-8.5 with the Coupling Buffer if necessary. The reaction of the NHS ester with primary amines is most efficient at a slightly alkaline pH.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

Quenching the Reaction

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

Purification of the Conjugate

-

Remove unreacted linker and byproducts by dialysis against PBS or by using a desalting column equilibrated with PBS.

-

For higher purity, size-exclusion chromatography (SEC-HPLC) can be used to separate the conjugate from any remaining unconjugated protein and aggregates.

Characterization of the Bioconjugate

SDS-PAGE Analysis

-

Analyze the purified conjugate by SDS-PAGE under reducing and non-reducing conditions. An increase in the molecular weight of the protein bands compared to the unmodified protein indicates successful conjugation.

Determination of Protein Concentration

-

Measure the protein concentration of the purified conjugate using a standard protein assay such as the Bradford or BCA assay.

Determination of the Degree of Labeling (DOL)

-

The DOL, or the average number of PEG linkers conjugated per protein molecule, can be determined using various methods, including:

-

Mass Spectrometry: ESI-MS or MALDI-TOF MS can be used to determine the mass of the conjugate, and the DOL can be calculated from the mass shift.

-

UV-Vis Spectroscopy: If the linker contains a chromophore, the DOL can be calculated from the absorbance spectra. For non-chromophoric linkers like this compound, this method is not directly applicable.

-

TNBSA Assay: The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay can be used to quantify the number of free primary amines remaining on the protein after conjugation. The DOL can be calculated by comparing this to the number of primary amines on the unmodified protein.

-

Quantitative Data Summary

The following tables provide representative data for optimizing and characterizing the bioconjugation of this compound to a model antibody (IgG).

Table 1: Optimization of Molar Ratios for Antibody Conjugation

| Molar Ratio (Linker:IgG) | Molar Ratio (EDC:Linker) | Molar Ratio (NHS:Linker) | Incubation Time (h) | Approximate Degree of Labeling (DOL) |

| 5:1 | 1.5:1 | 1:1 | 2 | 1-2 |

| 10:1 | 1.5:1 | 1:1 | 2 | 2-4 |

| 20:1 | 1.5:1 | 1:1 | 2 | 4-6 |

| 50:1 | 2:1 | 1.2:1 | 2 | >6 |

Table 2: Characterization of Purified IgG-PEG-Sulfonic acid Conjugate

| Characterization Method | Unmodified IgG | IgG-PEG-Sulfonic acid (DOL ~3) |

| SDS-PAGE (Reduced) | Heavy Chain: ~50 kDaLight Chain: ~25 kDa | Heavy Chain: ~51-52 kDaLight Chain: ~25.5-26 kDa |

| SEC-HPLC Retention Time | X min | Slightly shorter than X min |

| Mass Spectrometry (Intact) | ~150 kDa | ~150.7 kDa |

Visual Representations

Bioconjugation Workflow

Caption: Workflow for the bioconjugation of this compound.

Chemical Reaction Pathway

Caption: Two-step EDC/NHS chemical reaction pathway.

Troubleshooting

| Problem | Possible Cause | Suggestion |

| Low conjugation efficiency | Inactive EDC due to hydrolysis | Use fresh, high-quality EDC and prepare the solution immediately before use. |

| pH of the reaction is not optimal | Ensure the activation step is at pH 6.0 and the conjugation step is at pH 7.2-8.5. | |

| Presence of primary amines in the protein buffer | Use an amine-free buffer (e.g., PBS, MES) for the conjugation reaction. | |

| Protein precipitation | High concentration of reagents | Perform a buffer exchange after the activation step to remove excess EDC/NHS before adding to the protein. |

| Protein instability at the reaction pH | Optimize the pH of the conjugation buffer for your specific protein. | |

| High degree of aggregation | Over-conjugation | Reduce the molar excess of the linker and/or the reaction time. |

| Inefficient purification | Use SEC-HPLC for better separation of the conjugate from aggregates. |

Conclusion

The protocol described provides a robust method for the bioconjugation of this compound to proteins. The bifunctional nature of this linker allows for the introduction of a hydrophilic sulfonic acid group, which can be advantageous for various applications in drug delivery and diagnostics.[3] By carefully controlling the reaction conditions and molar ratios of the reagents, the degree of labeling can be tailored to meet the specific requirements of the final application. The characterization methods outlined are essential for ensuring the quality and consistency of the resulting bioconjugate.

References

- 1. This compound, 1817735-45-7 | BroadPharm [broadpharm.com]

- 2. This compound, CAS 1817735-45-7 | AxisPharm [axispharm.com]

- 3. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]

- 4. Conjugation of Native-Like HIV-1 Envelope Trimers onto Liposomes Using EDC/Sulfo-NHS Chemistry: Requirements and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. precisepeg.com [precisepeg.com]

Application Notes and Protocols for Protein Labeling with Carboxy-PEG2-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction